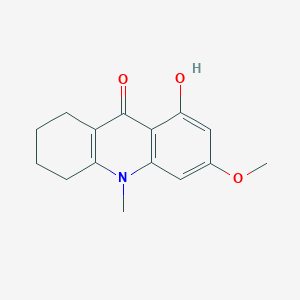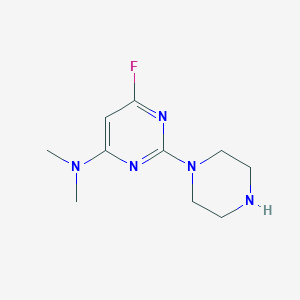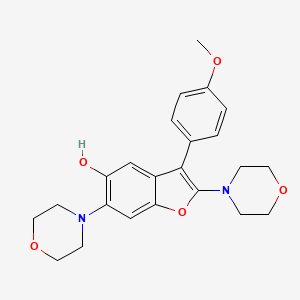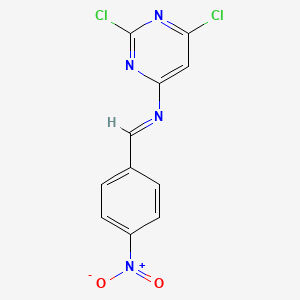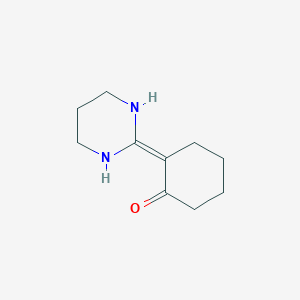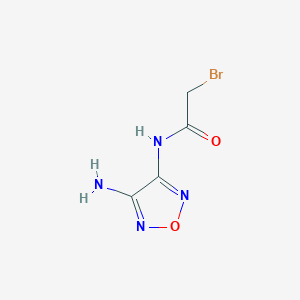
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of an oxadiazole ring substituted with an amino group and a bromoacetamide moiety, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general procedure includes dissolving 4-amino-1,2,5-oxadiazole in a suitable solvent such as dichloromethane, followed by the slow addition of bromoacetyl bromide. The reaction mixture is then stirred at a low temperature to ensure complete conversion to the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and implementing efficient purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group and the oxadiazole ring.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation of the amino group could produce a nitro derivative.
Scientific Research Applications
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring and amino group contribute to the compound’s overall reactivity and ability to interact with various biological targets.
Comparison with Similar Compounds
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide can be compared with other similar compounds such as:
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Lacks the bromo group, resulting in different reactivity and biological activity.
3-Amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of a bromoacetamide moiety, leading to distinct chemical properties and applications
The uniqueness of this compound lies in its combination of the oxadiazole ring, amino group, and bromoacetamide moiety, which together confer a wide range of chemical reactivity and potential biological activities.
Properties
CAS No. |
497224-40-5 |
|---|---|
Molecular Formula |
C4H5BrN4O2 |
Molecular Weight |
221.01 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide |
InChI |
InChI=1S/C4H5BrN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10) |
InChI Key |
MHSVLEDXWSQTBG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NON=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
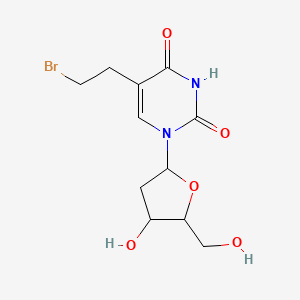
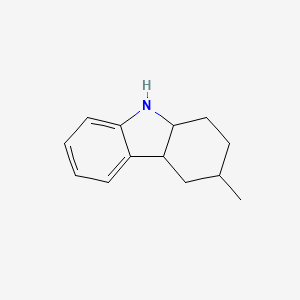
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
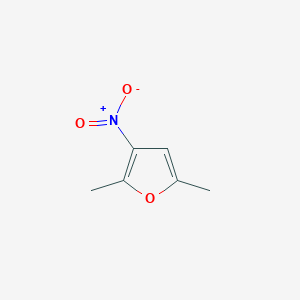
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
